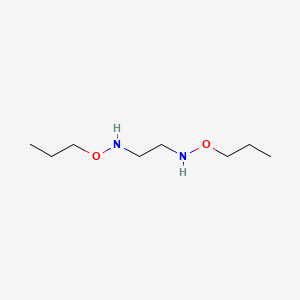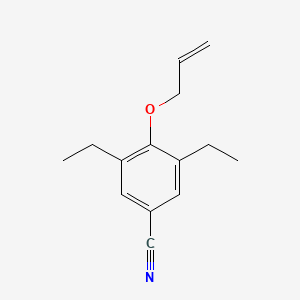![molecular formula C18H20N4O6 B14339493 Bis[2-(4-nitrophenoxy)propan-2-yl]diazene CAS No. 105623-13-0](/img/structure/B14339493.png)
Bis[2-(4-nitrophenoxy)propan-2-yl]diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(4-nitrophenoxy)propan-2-yl]diazene: is an organic compound characterized by the presence of two nitrophenoxy groups attached to a diazene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(4-nitrophenoxy)propan-2-yl]diazene typically involves the reaction of 4-nitrophenol with 2-bromo-2-nitropropane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the bromide ion from the nitropropane. The resulting intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with another equivalent of 4-nitrophenol to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis[2-(4-nitrophenoxy)propan-2-yl]diazene can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further participate in various organic transformations.
Substitution: The nitrophenoxy groups can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[2-(4-nitrophenoxy)propan-2-yl]diazene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology and Medicine: The compound’s potential as a precursor for biologically active molecules is being explored. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a valuable target for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.
Wirkmechanismus
The mechanism of action of Bis[2-(4-nitrophenoxy)propan-2-yl]diazene involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The nitrophenoxy groups can participate in electron transfer processes, influencing the compound’s reactivity and interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
- Bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene
- 1,2-Bis(nitroazol-1-yl)diazenes
Comparison: Bis[2-(4-nitrophenoxy)propan-2-yl]diazene is unique due to the presence of nitrophenoxy groups, which impart distinct electronic and steric properties. Compared to other diazene derivatives, it exhibits different reactivity patterns and potential applications. For example, 1,2-Bis(nitroazol-1-yl)diazenes are primarily used in energetic materials, while this compound finds applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
105623-13-0 |
|---|---|
Molekularformel |
C18H20N4O6 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
bis[2-(4-nitrophenoxy)propan-2-yl]diazene |
InChI |
InChI=1S/C18H20N4O6/c1-17(2,27-15-9-5-13(6-10-15)21(23)24)19-20-18(3,4)28-16-11-7-14(8-12-16)22(25)26/h5-12H,1-4H3 |
InChI-Schlüssel |
QVPLZHPLFXILJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(N=NC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)



![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)





![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)

![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)

